molecular formula C32H50FeP2 B12432928 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine

Cat. No.: B12432928
M. Wt: 552.5 g/mol
InChI Key: KEERMMZARKKVBY-XOBZDMSASA-N
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Description

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene, also known as Josiphos SL-J002-1 or [®-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine, is a chiral phosphine ligand. This compound is widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The presence of both ferrocene and phosphine groups in its structure makes it a versatile ligand with unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene typically involves the following steps:

    Preparation of Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents. This can involve lithiation followed by electrophilic substitution to introduce the phosphine groups.

    Phosphine Introduction: The di-tert-butylphosphino and diphenylphosphino groups are introduced through reactions with appropriate phosphine reagents under controlled conditions.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, [®-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Scale-Up of Laboratory Procedures: The laboratory-scale synthesis is scaled up with optimizations to ensure higher yields and purity.

    Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction efficiency and control.

    Purification: Advanced purification techniques such as chromatography and crystallization are used to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene undergoes various types of reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under suitable conditions.

    Substitution: The phosphine groups can participate in substitution reactions, particularly in coordination with transition metals.

Common Reagents and Conditions

    Oxidation: Reagents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN) can be used for oxidation.

    Substitution: Transition metal complexes, such as palladium or rhodium catalysts, are commonly used in substitution reactions involving this ligand.

Major Products

    Oxidation: The major product of oxidation is the ferrocenium ion.

    Substitution: The major products depend on the specific substitution reaction but typically involve the formation of metal-ligand complexes.

Scientific Research Applications

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene has a wide range of scientific research applications:

    Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene involves:

    Coordination with Transition Metals: The phosphine groups coordinate with transition metals, forming stable metal-ligand complexes.

    Chiral Induction: The chiral environment provided by the ligand induces asymmetry in the catalytic reactions, leading to the formation of chiral products.

    Electronic Effects: The electronic properties of the ferrocene and phosphine groups influence the reactivity and selectivity of the catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another widely used chiral phosphine ligand in asymmetric catalysis.

    DIPAMP (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene): Known for its use in asymmetric hydrogenation reactions.

    SEGPHOS (5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole): Used in various asymmetric catalytic processes.

Uniqueness

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene is unique due to:

    Ferrocene Core: The presence of the ferrocene moiety provides unique electronic properties.

    Steric Effects: The bulky di-tert-butylphosphino group offers steric hindrance, influencing the selectivity of reactions.

    Chiral Environment: The compound’s chiral nature makes it highly effective in asymmetric catalysis.

Properties

Molecular Formula

C32H50FeP2

Molecular Weight

552.5 g/mol

IUPAC Name

cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron

InChI

InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m1../s1

InChI Key

KEERMMZARKKVBY-XOBZDMSASA-N

Isomeric SMILES

C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Origin of Product

United States

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